c-Desmethylondansetron
Overview
Description
c-Desmethylondansetron is a chemical compound with the molecular formula C17H17N3O and a molecular weight of 279.34 g/mol . It is a metabolite of ondansetron, a well-known serotonin 5-HT3 receptor antagonist used primarily to prevent nausea and vomiting caused by chemotherapy, radiation therapy, and surgery . This compound retains some of the pharmacological properties of its parent compound, making it a subject of interest in pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of c-Desmethylondansetron typically involves the demethylation of ondansetron. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The process may include steps such as purification through crystallization or chromatography to obtain the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: c-Desmethylondansetron can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce secondary amines or alcohols .
Scientific Research Applications
c-Desmethylondansetron has several scientific research applications, including:
Mechanism of Action
c-Desmethylondansetron exerts its effects by selectively antagonizing the serotonin 5-HT3 receptors, similar to its parent compound ondansetron . By blocking these receptors, it prevents the binding of serotonin, a neurotransmitter that can trigger nausea and vomiting. This mechanism is particularly useful in preventing chemotherapy-induced nausea and vomiting .
Comparison with Similar Compounds
Ondansetron: The parent compound, widely used as an antiemetic.
Granisetron: Another 5-HT3 receptor antagonist used for similar indications.
Dolasetron: A related compound with similar pharmacological properties.
Uniqueness: c-Desmethylondansetron is unique in that it is a metabolite of ondansetron, retaining some of its pharmacological properties while potentially offering different pharmacokinetic and pharmacodynamic profiles . This makes it a valuable compound for further research and development in the field of antiemetics.
Properties
IUPAC Name |
3-(imidazol-1-ylmethyl)-9-methyl-2,3-dihydro-1H-carbazol-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-19-14-5-3-2-4-13(14)16-15(19)7-6-12(17(16)21)10-20-9-8-18-11-20/h2-5,8-9,11-12H,6-7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSGSRBENRBWPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C31)C(=O)C(CC2)CN4C=CN=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901150689 | |
Record name | 1,2,3,9-Tetrahydro-3-(1H-imidazol-1-ylmethyl)-9-methyl-4H-carbazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901150689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99614-03-6 | |
Record name | 1,2,3,9-Tetrahydro-3-(1H-imidazol-1-ylmethyl)-9-methyl-4H-carbazol-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99614-03-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | c-Desmethylondansetron | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099614036 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,9-Tetrahydro-3-(1H-imidazol-1-ylmethyl)-9-methyl-4H-carbazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901150689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | C-DESMETHYLONDANSETRON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89VRC1322N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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